molecular formula C11H18N2O3S2 B12200826 N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12200826
M. Wt: 290.4 g/mol
InChI Key: NIHXQRFRSZXQSB-UHFFFAOYSA-N
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Description

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a bicyclic sulfone-containing heterocyclic compound with a fused thieno[3,4-d][1,3]thiazole core. The molecule features a 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene scaffold, substituted with an ethyl group at the 3-position and a 2-methylpropanamide moiety at the N-terminus. The sulfone group enhances polarity and stability, distinguishing it from non-oxidized sulfur analogs .

Properties

Molecular Formula

C11H18N2O3S2

Molecular Weight

290.4 g/mol

IUPAC Name

N-(3-ethyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-methylpropanamide

InChI

InChI=1S/C11H18N2O3S2/c1-4-13-8-5-18(15,16)6-9(8)17-11(13)12-10(14)7(2)3/h7-9H,4-6H2,1-3H3

InChI Key

NIHXQRFRSZXQSB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CS(=O)(=O)CC2SC1=NC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-chloro-3-oxobutanoate with a thioamide derivative in the presence of a base, followed by oxidation to introduce the sulfone group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide serves as a building block for synthesizing more complex organic molecules. Its unique thiazole structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

Table 1: Common Reactions Involving the Compound

Reaction TypeCommon ReagentsProducts
Oxidation Hydrogen peroxideSulfoxides or sulfones
Reduction Sodium borohydrideModified thiazole derivatives
Substitution Halogens, alkylating agentsFunctionalized thiazole compounds

Biology

Research indicates that this compound has potential as an enzyme inhibitor or modulator. The thiazole ring structure facilitates binding to specific enzymes and proteins, which may disrupt biochemical pathways relevant to various diseases.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways. The mechanism involves interaction with the enzyme's active site, preventing substrate binding.

Medicine

In medicinal chemistry, this compound is being explored for its antimicrobial , antifungal , and anticancer properties . Preliminary in vitro studies show promising results against various cancer cell lines.

Activity TypeTarget Organisms/CellsObserved Effects
Antimicrobial Bacteria (e.g., E. coli)Inhibition of growth
Antifungal Fungi (e.g., Candida species)Reduced viability
Anticancer Cancer cell lines (e.g., MCF7)Induction of apoptosis

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of polymers and other materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Spectral Data

Compound Name Core Structure Substituents Key Spectral Peaks (IR, NMR) Reference
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide Thieno[3,4-d][1,3]thiazole 3-Ethyl, 5,5-dioxido, 2-methylpropanamide Expected: S=O (~1350–1150 cm⁻¹), C=O (~1680 cm⁻¹), Z-imine (NMR δ 7–8 ppm for =CH)
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide Thieno[3,4-d][1,3]thiazole 3-(2-Methoxyphenyl), 5,5-dioxido, 2-methoxyacetamide S=O (~1350 cm⁻¹), C=O (~1700 cm⁻¹), aromatic protons (NMR δ 6.5–8.0 ppm)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran-2-yl, cyano C≡N (~2220 cm⁻¹), C=O (~1700 cm⁻¹), furan protons (NMR δ 6.5–7.5 ppm)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide 1,3,4-Thiadiazole 3-Methylphenyl, dimethylamino-acryloyl, benzamide C=O (~1690, 1638 cm⁻¹), acryloyl conjugation (NMR δ 6.5–7.8 ppm)

Physicochemical and Electronic Properties

  • Polarity: The 5,5-dioxido group enhances hydrophilicity relative to non-sulfonated analogs (e.g., thiadiazoles in ).
  • Stereochemical Impact : The Z-configuration imposes steric constraints that may hinder π-stacking interactions observed in E-isomers of triazole-thiones (e.g., ).

Biological Activity

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity:

  • Molecular Formula : C18H21FN2O5S2
  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : 5-[[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Thiazole Ring : Utilizing specific catalysts and solvents under controlled temperature.
  • Introduction of Functional Groups : This may involve substitution reactions where different groups are introduced to enhance biological activity.
  • Purification Techniques : Advanced methods like chromatography ensure high purity levels suitable for biological testing.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Case Studies : In vitro studies have shown effectiveness against various strains of bacteria and fungi, suggesting potential as a therapeutic agent.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives:

  • Cell Line Studies : The compound has been tested on several cancer cell lines (e.g., breast cancer and leukemia), demonstrating cytotoxic effects.
  • Mechanisms : It is believed to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

Study FocusFindingsReference
Antimicrobial TestingEffective against Gram-positive and Gram-negative bacteria; inhibition of biofilm formation.
Anticancer ActivityInduced apoptosis in cancer cell lines; reduced tumor growth in animal models.
Mechanistic StudiesDisruption of metabolic pathways; interaction with specific enzymes involved in cell signaling.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : Potential binding to cellular receptors could lead to downstream effects that promote apoptosis or inhibit growth signals.

Applications in Medicine and Industry

The diverse biological activities suggest multiple applications:

  • Pharmaceutical Development : Potential use as an antimicrobial or anticancer agent in drug formulation.
  • Material Science : Exploration in the development of novel materials with antimicrobial properties.

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